molecular formula C5H13ClINO B3321367 Chlorocholine iodide CAS No. 133933-03-6

Chlorocholine iodide

Cat. No.: B3321367
CAS No.: 133933-03-6
M. Wt: 265.52 g/mol
InChI Key: PIINPJBYVGPVRG-UHFFFAOYSA-M
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Description

Chlorocholine iodide, also known as 2-chloro-N,N,N-trimethylethanaminium iodide, is a quaternary ammonium compound widely used in various scientific fields. It is known for its role as a plant growth regulator, particularly in agriculture, where it helps in controlling plant growth and development.

Safety and Hazards

Chlorocholine iodide is considered hazardous. It is harmful if swallowed, toxic in contact with skin, and harmful to aquatic life .

Mechanism of Action

Target of Action

Chlorocholine iodide, also known as chlorocholine (ClCh+), is a synthetic homologue of the choline ion (Ch+) .

Mode of Action

It’s known that for choline ions, water is bound to the hydroxy group via hydrogen bonds, whereas for chlorocholine, a rather stiff clathrate-like shell around the chlorine atom seems to be formed . Both cations form contact ion pairs with chloride ions, with association constants of only approximately 2 to 3 M-1 .

Biochemical Pathways

Iodine, a component of this compound, is known to play a vital role in human, plant, and animal life . It’s involved in the biosynthesis of thyroid hormones, which are crucial for body growth, maturation and development, cell and tissue growth, and body metabolism . Therefore, it’s plausible that this compound might influence similar biochemical pathways.

Pharmacokinetics

It’s known that the physicochemical properties of a molecule can influence its potential to become a drug

Result of Action

It’s known that iodine, a component of this compound, has extrathyroidal effects as an antioxidant, differentiator, and immunomodulator . Depending on the cellular context, iodine can function as an inhibitor or activator of immune responses .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, a study showed that the combined applications of chlorocholine chloride (a related compound) and nitrogen fertilizer enhanced nitrogen metabolism, increased nitrogen use efficiency, and grain yield of summer maize . This suggests that environmental factors such as soil composition and nutrient availability can influence the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

Chlorocholine iodide can be synthesized through the reaction of choline chloride with iodine. The process involves the substitution of the chloride ion with an iodide ion. The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions to ensure the complete conversion of choline chloride to this compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yield and purity, often involving additional purification steps such as recrystallization or chromatography to remove impurities and obtain a high-quality product.

Chemical Reactions Analysis

Types of Reactions

Chlorocholine iodide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert this compound into other derivatives.

    Substitution: The iodide ion can be substituted with other halides or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halide exchange reactions can be carried out using halogenating agents like sodium bromide or sodium chloride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce different halide salts.

Scientific Research Applications

Chlorocholine iodide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.

    Biology: In plant biology, it is used to study the effects of growth regulators on plant development.

    Medicine: Research into its potential therapeutic effects and its role in drug delivery systems is ongoing.

    Industry: It is used in the production of agricultural chemicals and as an additive in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

    Chlorocholine chloride: Similar in structure but contains a chloride ion instead of an iodide ion.

    Choline chloride: A precursor in the synthesis of chlorocholine iodide.

    Ethephon: Another plant growth regulator with different chemical properties and mechanisms of action.

Uniqueness

This compound is unique due to its specific interaction with plant growth pathways and its ability to be used in various chemical reactions. Its iodide ion also provides distinct reactivity compared to its chloride counterpart, making it valuable in specific applications.

Properties

IUPAC Name

chloromethyl-(2-hydroxyethyl)-dimethylazanium;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13ClNO.HI/c1-7(2,5-6)3-4-8;/h8H,3-5H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIINPJBYVGPVRG-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CCO)CCl.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chlorocholine iodide
Reactant of Route 2
Chlorocholine iodide
Reactant of Route 3
Chlorocholine iodide
Reactant of Route 4
Chlorocholine iodide
Reactant of Route 5
Chlorocholine iodide
Reactant of Route 6
Chlorocholine iodide

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